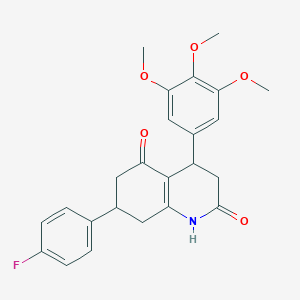![molecular formula C18H14FN3O2 B5521995 N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)
N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , due to its structural complexity and unique functional groups, is of interest for its potential applications in various fields of chemistry and materials science. Research in this area explores its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of structurally related benzamides and pyridazines involves multiple steps, including cyclization, nucleophilic substitution, and the formation of amide bonds from appropriate precursors. Techniques vary, with some methods focusing on the introduction of fluorine or other substituents at specific positions to influence the compound's reactivity and properties (Heinisch et al., 1994), (Eleev et al., 2015).
Molecular Structure Analysis
X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly employed to determine the molecular structure of benzamide derivatives. These studies reveal the crystalline structure, molecular geometry, and electronic configuration, contributing to our understanding of the compound's reactivity and properties (Deng et al., 2013).
Aplicaciones Científicas De Investigación
Neuropharmacology and Alzheimer's Disease Research
- Serotonin Receptor Imaging : A study using a fluorine-18 labeled compound related to the chemical structure highlighted its potential application in neuropharmacology, particularly for imaging serotonin 1A (5-HT(1A)) receptors in Alzheimer's disease patients. This application could provide valuable insights into the neurodegenerative processes associated with Alzheimer's disease and other cognitive impairments, offering a pathway for diagnosing and understanding psychiatric and neurodegenerative disorders (Kepe et al., 2006).
Anticancer Research
- Met Kinase Inhibition : Another study described the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, indicating potential applications in cancer treatment. The research focused on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which showed complete tumor stasis in a human gastric carcinoma xenograft model, demonstrating the compound's relevance in developing new anticancer therapies (Schroeder et al., 2009).
Histone Deacetylase Inhibition for Cancer Therapy
- Histone Deacetylase Inhibition : The design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an isotype-selective histone deacetylase (HDAC) inhibitor were explored. This compound showed promise as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis, highlighting the potential application of similar compounds in cancer therapy (Zhou et al., 2008).
Orexin Receptor Mechanisms in Eating Disorders
- Orexin Receptor Antagonism : Research on the role of orexin-1 receptor mechanisms on compulsive food consumption in a binge eating model in rats suggests potential therapeutic applications for eating disorders. Compounds like SB-649868, acting as dual orexin receptor antagonists, showed selective reduction in binge eating behavior without affecting standard food intake, indicating a novel approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-12-2-11-17(22-21-12)24-16-9-3-13(4-10-16)18(23)20-15-7-5-14(19)6-8-15/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERCLFRXNUWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B5521929.png)
![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)
![5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)
![1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5521956.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)

![3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)
![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)
![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)